Nolatrexed Dihydrochloride: A Deep Dive into its Mechanism of Action
Nolatrexed Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Nolatrexed dihydrochloride, also known as AG337 and Thymitaq, is a potent, orally active, and non-competitive inhibitor of thymidylate synthase (TS).[1][2] This enzyme is a critical player in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] By targeting this pathway, Nolatrexed exhibits significant anticancer activity, which has been evaluated in various preclinical and clinical studies.[1][5][6] This technical guide provides an in-depth exploration of the core mechanism of action of Nolatrexed dihydrochloride, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
Core Mechanism: Inhibition of Thymidylate Synthase
Nolatrexed's primary mechanism of action is the direct inhibition of thymidylate synthase.[7][8] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a cofactor.[3] Nolatrexed acts as a non-competitive inhibitor, binding to the folate cofactor binding site on the enzyme.[1][2] This binding prevents the normal substrate-enzyme interaction, thereby blocking the synthesis of dTMP.
The subsequent depletion of the intracellular dTMP pool leads to a cascade of cellular events, including:
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Inhibition of DNA Synthesis: Without an adequate supply of dTMP, and consequently deoxythymidine triphosphate (dTTP), DNA replication is halted.[9][10]
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S-Phase Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle.[1][2]
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Induction of Apoptosis: Prolonged inhibition of DNA synthesis and cell cycle progression can induce programmed cell death, or apoptosis, in cancer cells.[9][10]
A distinguishing feature of Nolatrexed is its classification as a "non-classical" antifolate.[3] Unlike classical antifolates such as methotrexate, Nolatrexed:
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Lacks a terminal glutamate side chain.[3]
-
Is uncharged at physiological pH.[3]
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Does not require a specific transport mechanism for cellular entry.[3]
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Is not a substrate for folylpolyglutamate synthetase, an enzyme that can enhance the intracellular retention and activity of classical antifolates.[3]
These characteristics are thought to circumvent common mechanisms of resistance to classical antifolate drugs.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibitory activity and pharmacokinetic properties of Nolatrexed dihydrochloride.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Enzyme Source | Reference |
| Ki | 11 nM | Human Thymidylate Synthase | [1][2] |
Table 2: Pharmacokinetic Parameters in Mice
| Route of Administration | Parameter | Value | Unit | Reference |
| Intravenous (50 mg/kg) | Half-life (t½) | 3.020 | h | [1] |
| AUC | 89.972 | mg/L/h | [1] | |
| Distribution Factor | 0.831 | L/kg | [1] | |
| Plasma Clearance (CL) | 0.556 | L/h/kg | [1] | |
| Oral (200 mg/kg) | Half-life (t½) | 5.046 | h | [1] |
| AUC | 84.893 | mg/L/h | [1] | |
| Time to Peak (Tmax) | 1.000 | h | [1] | |
| Peak Concentration (Cmax) | 18.0 | mg/L | [1] |
Table 3: Human Pharmacokinetic and Clinical Data
| Parameter | Value | Study Details | Reference |
| Oral Bioavailability | ~89% (median) | Phase I study | [3] |
| Recommended Phase II Dose | 800 mg/m²/day | 5-day oral administration | [3] |
Experimental Protocols
A key method for assessing the pharmacodynamic effect of Nolatrexed in clinical studies is the measurement of plasma deoxyuridine (UdR) levels.[6][11] Inhibition of thymidylate synthase leads to an accumulation of its substrate, dUMP, which is subsequently converted to deoxyuridine and released into the plasma. Therefore, elevated plasma UdR serves as a surrogate marker for TS inhibition.
Protocol: Measurement of Plasma Deoxyuridine by HPLC
This protocol provides a general outline for the determination of plasma UdR concentrations using High-Performance Liquid Chromatography (HPLC), a method frequently cited in the literature.[3][6]
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Sample Collection: Collect whole blood samples from patients at baseline and at various time points following Nolatrexed administration.
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Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to the plasma to remove proteins.
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Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant containing the deproteinized plasma.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Use a suitable mobile phase (e.g., a buffer/methanol gradient) to separate the components of the sample.
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Detect the elution of deoxyuridine using a UV detector at a specific wavelength.
-
-
Quantification: Determine the concentration of deoxyuridine in the samples by comparing the peak area to a standard curve generated with known concentrations of deoxyuridine.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by Nolatrexed and a typical experimental workflow for evaluating its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor nolatrexed dihydrochloride given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate Synthase | BioChemPartner [biochempartner.com]
- 8. Nolatrexed Dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. academic.oup.com [academic.oup.com]
